molecular formula C9H16O7 B13766070 methyl 4-O-acetylhexopyranoside CAS No. 6340-54-1

methyl 4-O-acetylhexopyranoside

Cat. No.: B13766070
CAS No.: 6340-54-1
M. Wt: 236.22 g/mol
InChI Key: OWCIMOLLDRPCDP-UHFFFAOYSA-N
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Description

Methyl 4-O-acetylhexopyranoside is a glycoside derivative characterized by a hexopyranose ring (a six-membered sugar ring) with a methyl group at the anomeric position and an acetyl group at the 4-hydroxyl position. This compound is primarily used in synthetic organic chemistry as a protected intermediate for synthesizing complex carbohydrates, glycoconjugates, and bioactive molecules . Its acetyl group serves as a protecting moiety, enhancing stability during chemical reactions while allowing selective deprotection under controlled conditions. The compound’s structural features, such as stereochemistry and substituent positioning, influence its reactivity and applications in pharmaceutical and biochemical research .

Properties

CAS No.

6340-54-1

Molecular Formula

C9H16O7

Molecular Weight

236.22 g/mol

IUPAC Name

[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C9H16O7/c1-4(11)15-8-5(3-10)16-9(14-2)7(13)6(8)12/h5-10,12-13H,3H2,1-2H3

InChI Key

OWCIMOLLDRPCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1O)O)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-O-acetylhexopyranoside typically involves the acetylation of methyl hexopyranoside. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-O-acetylhexopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 4-O-acetylhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-O-acetylhexopyranoside involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzymatic hydrolysis and subsequent metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

Methyl 2,3,4-Tri-O-acetyl-6-O-Tritylhexopyranoside ()
  • Structure: Contains acetyl groups at positions 2, 3, and 4, a trityl (triphenylmethyl) group at position 6, and a methyl group at the anomeric position.
  • Key Differences: The additional acetyl groups and bulky trityl substituent increase steric hindrance, reducing solubility in polar solvents compared to methyl 4-O-acetylhexopyranoside. The trityl group also offers enhanced protection for the 6-hydroxyl during synthesis .
Methyl 2-Acetamido-4-O-(2-Acetamido-3,4,6-Tri-O-acetyl-2-Deoxyhexopyranosyl)-2-Deoxyhexopyranoside ()
  • Structure : Features acetamido groups at positions 2 and 2' (on the disaccharide), a deoxy group at position 2, and multiple acetyl groups.
  • Key Differences: The acetamido groups introduce hydrogen-bonding capabilities, altering solubility and enzymatic recognition. The deoxy group reduces hydrophilicity, making this compound less polar than this compound .
4-(1-Methylethyl)phenyl-3,4,6-Tri-O-acetyl-2-Deoxy-D-lyxo-hexopyranoside ()
  • Structure : Contains a 2-deoxy group, three acetyl groups (positions 3, 4, 6), and a hydrophobic 4-isopropylphenyl aglycone.
  • Key Differences : The absence of a 2-hydroxyl group and the bulky aryl substituent significantly impact biological activity, favoring membrane permeability in drug delivery applications compared to the simpler methyl 4-O-acetyl derivative .

Physical and Chemical Properties

Property This compound Methyl 2,3,4-Tri-O-acetyl-6-O-Tritylhexopyranoside 4-Methoxyphenyl α-D-Mannopyranoside ()
Molecular Weight ~292 g/mol ~634 g/mol ~344 g/mol
Solubility Polar solvents (e.g., methanol) Low in polar solvents; soluble in chloroform Moderate in DMSO
Stability Labile under basic conditions High (due to trityl protection) Stable in acidic conditions
Key Functional Groups 4-O-acetyl, methyl glycoside 2,3,4-O-acetyl, 6-O-trityl 4-O-methoxyphenyl, α-mannopyranoside

Stability and Degradation

  • Acetylated Derivatives: this compound undergoes hydrolysis in basic conditions (pH > 9) to regenerate the hydroxyl group. In contrast, methyl 2,3,4-tri-O-acetyl derivatives require stronger bases (e.g., NH₃/MeOH) for full deprotection .
  • Deoxy Derivatives () : The 2-deoxy group in 4-(1-methylethyl)phenyl derivatives confers resistance to enzymatic degradation, enhancing bioavailability in vivo .

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